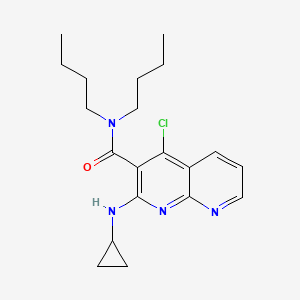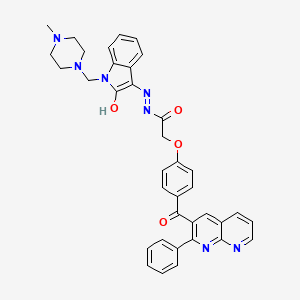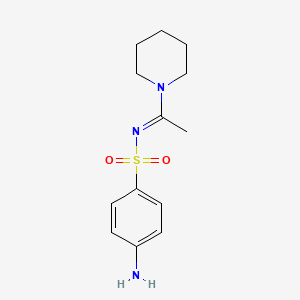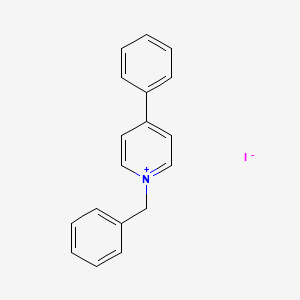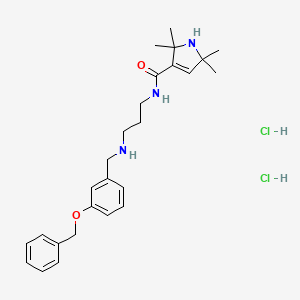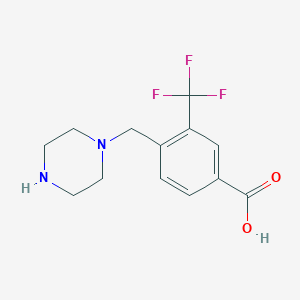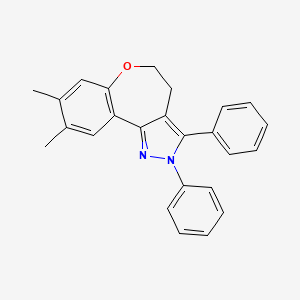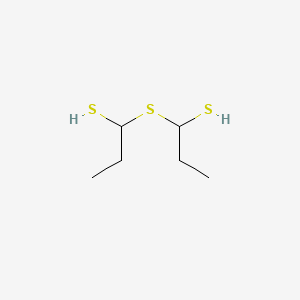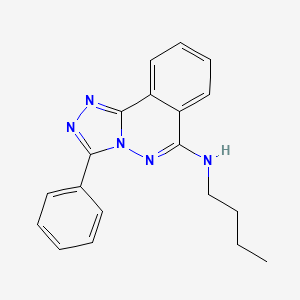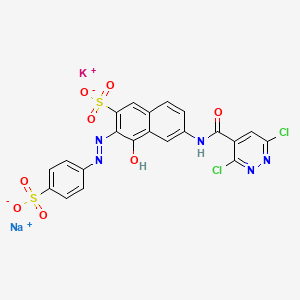
6-(((3,6-Dichloropyridazin-4-yl)carbonyl)amino)-4-hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((3,6-Dichloropyridazin-4-yl)carbonyl)amino)-4-hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt is a complex organic compound. It is characterized by its unique structure, which includes a dichloropyridazinyl group, a sulphonated naphthalene ring, and an azo linkage. This compound is often used in various scientific and industrial applications due to its specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the dichloropyridazinyl group: This can be achieved through chlorination reactions.
Azo coupling reaction: The azo linkage is formed by coupling a diazonium salt with a phenolic compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch processing: Where each step is carried out in separate reactors.
Continuous processing: Where the reactions are carried out in a continuous flow system to increase efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group.
Reduction: The azo linkage can be reduced to form amines.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Catalysts: Metal catalysts like palladium or platinum may be used in some reactions.
Major Products Formed
Oxidation products: Quinones or other oxidized derivatives.
Reduction products: Amines or other reduced derivatives.
Substitution products: Various substituted aromatic compounds.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in staining or labeling techniques.
Industry: Used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of this compound depends on its specific application. For example:
In biological systems: It may interact with proteins or nucleic acids through its azo linkage and sulphonate groups.
In chemical reactions: It may act as a catalyst or reactant, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Azo dyes: Compounds with similar azo linkages and aromatic structures.
Sulphonated aromatic compounds: Compounds with similar sulphonate groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its dichloropyridazinyl group, in particular, may provide unique reactivity compared to other similar compounds.
属性
CAS 编号 |
94021-12-2 |
|---|---|
分子式 |
C21H11Cl2KN5NaO8S2 |
分子量 |
658.5 g/mol |
IUPAC 名称 |
potassium;sodium;6-[(3,6-dichloropyridazine-4-carbonyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H13Cl2N5O8S2.K.Na/c22-17-9-15(20(23)28-26-17)21(30)24-12-2-1-10-7-16(38(34,35)36)18(19(29)14(10)8-12)27-25-11-3-5-13(6-4-11)37(31,32)33;;/h1-9,29H,(H,24,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI 键 |
OLILLLMAJFQEFU-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=CC(=CC3=C2O)NC(=O)C4=CC(=NN=C4Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


